molecular formula C15H18N2O B3172206 N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine CAS No. 946716-42-3

N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine

Cat. No. B3172206
CAS RN: 946716-42-3
M. Wt: 242.32 g/mol
InChI Key: NEHKOTJSDIGMDN-UHFFFAOYSA-N
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Description

“N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide” is a biochemical used for proteomics research . It has a molecular formula of C15H16N2O2 and a molecular weight of 256.30 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)NC(=O)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.30 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Molecular Structure

  • Research efforts have led to the development of methods for synthesizing compounds with structural similarities to N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, exploring their synthesis through environmentally benign approaches and multicomponent reactions. Such synthetic protocols aim at generating medicinally privileged structures under ambient conditions, highlighting the practical utility and wide scope of these methods (Pandit et al., 2016).

Coordination Chemistry and Complex Formation

  • Studies on the formation of mono- and bis-tetrazolato complexes with metals such as Ni(II), Pt(II), and Cu(II) have been reported. These studies involve the interaction of similar compounds with metal ligated azides, leading to complexes that could be relevant in material science and catalysis (Mukhopadhyay et al., 2009).

Optical and Electronic Properties

  • Investigations into the optical and electronic properties of related compounds have been conducted, focusing on the nonlinear optical properties and optical limiting capabilities of metallophthalocyanines. These studies contribute to our understanding of the materials' potential applications in optical devices and photonics (Bıyıklıoğlu et al., 2019).

Biological Activity and Interaction

  • Research on Schiff bases derived from 2-aminophenol, including compounds structurally related to N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, has explored their lipoxygenase inhibition and antioxidant activities. Such studies provide insight into the potential therapeutic and protective roles of these compounds (Aslam et al., 2013).

Catalytic Applications

  • The catalytic activities of complexes formed by similar compounds have been examined, with a focus on their role as models for enzymes like phenoxazinone synthase. These studies highlight the relevance of these compounds in mimicking biological processes and contributing to bioinorganic chemistry (Sohtun et al., 2019).

properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-8-14(16)15(9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHKOTJSDIGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223375
Record name 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine

CAS RN

946716-42-3
Record name 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946716-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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